Calcium chlorite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium chlorite is a chemical compound that is used in various industries, including water treatment, textile production, and paper manufacturing. It is an oxidizing agent and has antimicrobial properties, which make it useful in disinfecting and sterilizing applications. Calcium chlorite is also used in scientific research as a reagent and catalyst.

Aplicaciones Científicas De Investigación

2. Environmental Science and Engineering Calcium chlorite's interaction with other substances and its implications on the environment have been the subject of research. For instance, studies have explored how the presence of copper ions and calcium ions influences the adsorption of carboxymethyl cellulose (CMC) on chlorite. This research is significant as it sheds light on the mechanisms governing the deposition of CMC, a depressant, on chlorite surfaces. The findings suggest that calcium ions, despite not adhering to mineral surfaces, can interact with CMC molecules, thereby modulating the charge of the CMC and enhancing its adsorption density. This research offers valuable insights into the environmental aspects of mineral processing and the management of mineral-rich waste streams (Feng, Feng, & Lu, 2013).

3. Calcium Ion Separation and Industrial Applications The study of calcium ion separation from industrial by-products is another area where calcium chlorite has been relevant. Research has been conducted to recover calcium ions, utilizing calcium oxide as the extraction source and hydrochloric acid as the solvent. The formation and analysis of precipitates such as CaSO4 and Ca(OH)2 during the separation process are crucial for understanding the efficiency and characteristics of calcium ion extraction. This research is pertinent to industries dealing with calcium-rich by-products, aiming to optimize resource recovery and waste management (Lee, Kim, & Kim, 2020).

4. Biomedical and Health Sciences Calcium chlorite's applications extend into the biomedical field, particularly in understanding and improving health outcomes. For example, the effects of 5% calcium chlorite on pH values in calcium hydroxide pastes, with or without chlorhexidine digluconate, have been studied to comprehend their impact over time. This research is crucial for dental practices, especially concerning the preparation and use of materials for root canal treatments and other endodontic procedures (Marins-de-Azevedo et al., 2013).

Propiedades

Número CAS |

14674-72-7 |

|---|---|

Nombre del producto |

Calcium chlorite |

Fórmula molecular |

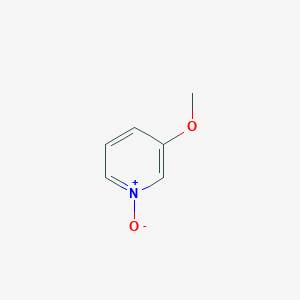

Ca(ClO2)2 CaCl2O4 |

Peso molecular |

174.98 g/mol |

Nombre IUPAC |

calcium;dichlorite |

InChI |

InChI=1S/Ca.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

Clave InChI |

QXIKMJLSPJFYOI-UHFFFAOYSA-L |

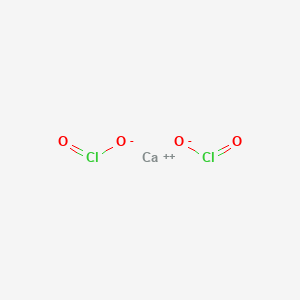

SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

SMILES canónico |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Otros números CAS |

14674-72-7 |

Descripción física |

Calcium chlorite appears as white granular solid. Prolonged exposure to fire or heat may result in an explosion and the rupturing of the containers. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.